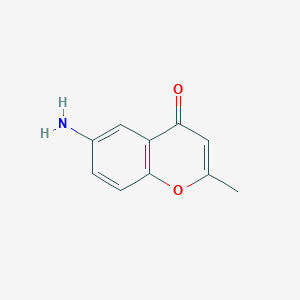
6-Amino-2-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Amino-2-methyl-4H-chromen-4-one” is a chemical compound with the CAS Number: 75487-98-8 . It has a molecular weight of 175.19 and is a solid at room temperature .
Synthesis Analysis
The synthesis of chromen-4-one derivatives, such as “6-Amino-2-methyl-4H-chromen-4-one”, has been a subject of interest in recent years . One method involves the use of a green catalyst, 3-nitrophenylboronic acid, for the preparation of 2-amino-4H-chromenes through a multi-component condensation of one-pot reaction with various phenol, malononitrile, and aromatic aldehydes in ethanol .Molecular Structure Analysis
The molecular structure of “6-Amino-2-methyl-4H-chromen-4-one” is represented by the InChI code: 1S/C10H9NO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,11H2,1H3 . This indicates that the compound has a chromen-4-one framework, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles .Chemical Reactions Analysis
The chroman-4-one framework acts as a major building block in a large class of medicinal compounds . It is involved in various chemical reactions, contributing to the broad variety of remarkable biological and pharmaceutical activities exhibited by synthetic compounds .Physical And Chemical Properties Analysis
“6-Amino-2-methyl-4H-chromen-4-one” is a solid at room temperature . It has a molecular weight of 175.19 and its exact mass is 161.047678466 . The compound has one hydrogen bond donor and three hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Chromanone derivatives, including 6-amino-2-methyl-4H-chromen-4-one, have been shown to possess significant antimicrobial and antifungal properties. These compounds can be used in the development of new treatments for various bacterial and fungal infections .
Anticancer and Antitumor Applications
These compounds have also been reported to exhibit anticancer and antitumor activities. They can act as tumor necrosis factor-α (TNF-α) inhibitors and may be used in cancer treatment strategies .
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic properties of chromanone derivatives make them potential candidates for the treatment of conditions like rheumatoid arthritis and psoriasis .
Optical Applications
Due to their structural properties, certain chromanone derivatives are used as laser dyes, optical brighteners, and fluorescence markers .
Agricultural Applications
Some chromanone derivatives are potent biodegradable agrochemicals, which could be used in sustainable farming practices .
Antiviral and Antiretroviral Applications
These compounds have shown activity against various viruses, including HIV, making them valuable in antiviral and antiretroviral research .
Neurological Applications
Chromanone derivatives have potential as anticonvulsants and antidepressants due to their effects on neurological pathways .
Cardiovascular Applications
Their ability to act as anticoagulants positions chromanone derivatives as possible agents in the treatment of cardiovascular diseases .
Mecanismo De Acción
Target of Action
Chromen-4-one derivatives are known to exhibit a broad variety of remarkable biological and pharmaceutical activities .
Mode of Action
It is known that chromen-4-one derivatives can interact with various biological targets, leading to changes in cellular processes .
Result of Action
Chromen-4-one derivatives are known to have significant biological and pharmaceutical activities .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
6-amino-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLBWSUCOKUEOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-methyl-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

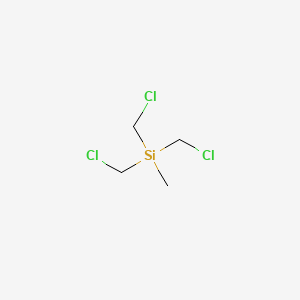
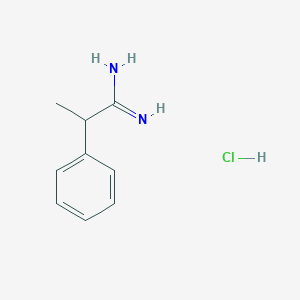
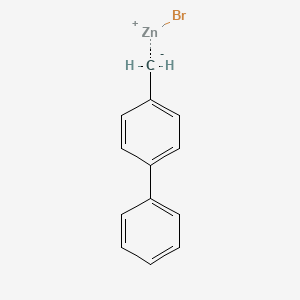
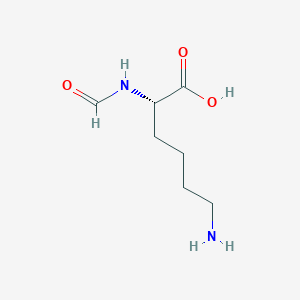
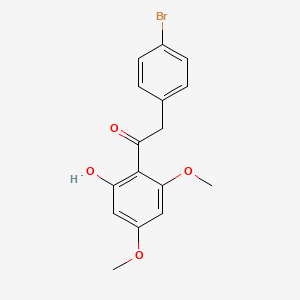
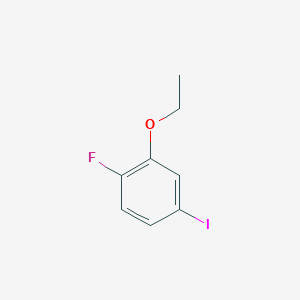
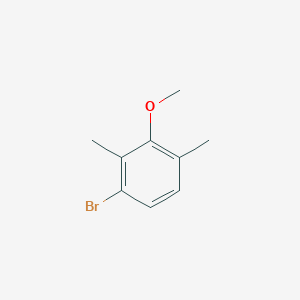
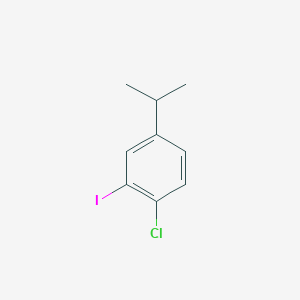

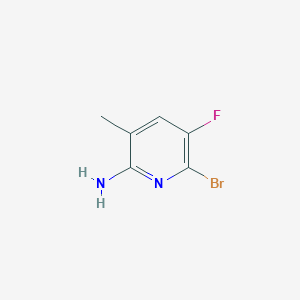
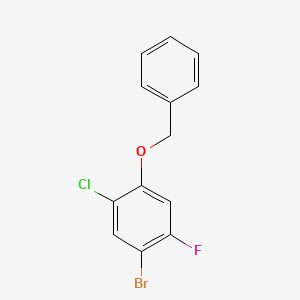
![4-[1-(Boc-amino)cyclopropyl]phenol](/img/structure/B6307485.png)
![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)
![2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine](/img/structure/B6307499.png)